molecular formula C11H9N3O B12987079 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one

7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B12987079
M. Wt: 199.21 g/mol
InChI Key: YXTRBRGHQOWBDA-UHFFFAOYSA-N
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Description

7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a pyrrole and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through various methods. One notable method involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic protocol has been demonstrated by gram-scale synthesis . This suggests potential for industrial application with further optimization.

Chemical Reactions Analysis

Types of Reactions: 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is primarily through interaction with cellular targets involved in cancer cell proliferation. It is believed to interfere with DNA synthesis and repair mechanisms, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but its antineoplastic activity is a key area of focus.

Comparison with Similar Compounds

    Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the amino group at the 7-position.

    Indolo[1,2-a]quinoxalin-6(5H)-one: Contains an indole moiety instead of a pyrrole moiety.

    Thiazolo[3,4-a]quinoxalin-4(5H)-one: Features a thiazole ring fused to the quinoxaline system.

Uniqueness: 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the amino group at the 7-position, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

7-amino-5H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H9N3O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,12H2,(H,13,15)

InChI Key

YXTRBRGHQOWBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)N)NC(=O)C2=C1

Origin of Product

United States

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